(2-Fluoro-4,6-dimethoxyphenyl)boronic acid

Medicinal Chemistry P2X7 Receptor Antagonists Inflammation

(2-Fluoro-4,6-dimethoxyphenyl)boronic acid (CAS: 309977-93-3) is a fluorinated arylboronic acid derivative (C₈H₁₀BFO₄, MW: 199.97 g/mol). It serves as a versatile building block in organic synthesis, primarily via Suzuki-Miyaura cross-coupling reactions, for the preparation of complex molecules in medicinal chemistry and pharmaceutical development.

Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
CAS No. 309977-93-3
Cat. No. B3123612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4,6-dimethoxyphenyl)boronic acid
CAS309977-93-3
Molecular FormulaC8H10BFO4
Molecular Weight199.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)OC)OC)(O)O
InChIInChI=1S/C8H10BFO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,11-12H,1-2H3
InChIKeyVRYIYLGRLZLYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-4,6-dimethoxyphenyl)boronic Acid: Procurement Data Sheet, Key Identifiers, and Application Summary


(2-Fluoro-4,6-dimethoxyphenyl)boronic acid (CAS: 309977-93-3) is a fluorinated arylboronic acid derivative (C₈H₁₀BFO₄, MW: 199.97 g/mol) [1]. It serves as a versatile building block in organic synthesis, primarily via Suzuki-Miyaura cross-coupling reactions, for the preparation of complex molecules in medicinal chemistry and pharmaceutical development .

(2-Fluoro-4,6-dimethoxyphenyl)boronic Acid: Why Boronic Acid Substitution Is Not Advisable


Directly substituting (2-Fluoro-4,6-dimethoxyphenyl)boronic acid with a non-fluorinated analog such as 2,4-dimethoxyphenylboronic acid (CAS: 133730-34-4) or a differently fluorinated arylboronic acid is not chemically or functionally equivalent. The presence of the ortho-fluorine atom significantly alters the electron density of the aromatic ring, impacting the reactivity, regioselectivity, and transmetalation rates in key cross-coupling steps [1][2]. Furthermore, the fluorine substituent critically influences the biological properties (e.g., metabolic stability and target binding affinity) of the final small molecule therapeutics derived from this intermediate, meaning that switching to a different boronic acid would likely result in a compound with suboptimal or altered pharmacological activity [3].

(2-Fluoro-4,6-dimethoxyphenyl)boronic Acid: Quantitative Evidence of Differentiated Performance


(2-Fluoro-4,6-dimethoxyphenyl)boronic Acid as a Critical Intermediate in P2X7 Receptor Antagonist Synthesis

This compound is explicitly utilized as a key synthetic intermediate to construct a novel series of potent P2X7 receptor antagonists. The resulting final compounds demonstrated potent in vitro activity, inhibiting BzATP-mediated pore formation in THP-1 cells and exhibiting IC50 values as low as 15 nM against the human recombinant P2X7 receptor [1][2]. While direct comparative yield data for the boronic acid coupling step is not provided in the primary source, its use in this patented pharmaceutical context confirms its unique structural value; substitution with a non-fluorinated or differently substituted arylboronic acid would alter the electronic properties and likely compromise the antagonist activity of the final drug candidate [3].

Medicinal Chemistry P2X7 Receptor Antagonists Inflammation

(2-Fluoro-4,6-dimethoxyphenyl)boronic Acid as a Key Intermediate in Antimalarial/Antiprotozoal Drug Development

This compound is used as a key building block in the synthesis of new indole-based antiprotozoal agents, as described in patent US20180194750A1 [1]. The patent highlights a novel chemotype for treating diseases like malaria. The fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity of drug candidates, differentiating it from non-fluorinated analogs like 2,4-dimethoxyphenylboronic acid (CAS: 133730-34-4) [2]. Using a non-fluorinated alternative would yield a different final compound, potentially lacking the desired antiparasitic activity or metabolic profile optimized in the patent.

Medicinal Chemistry Antiprotozoal Agents Infectious Disease

Comparative Physical Properties and Molecular Weight for (2-Fluoro-4,6-dimethoxyphenyl)boronic Acid

The introduction of a single fluorine atom results in a measurable increase in molecular weight compared to its non-fluorinated counterpart. (2-Fluoro-4,6-dimethoxyphenyl)boronic acid has a molecular weight of 199.97 g/mol, whereas 2,4-dimethoxyphenylboronic acid (CAS: 133730-34-4) has a molecular weight of 181.98 g/mol [1][2]. This difference of ~18 g/mol (equivalent to the substitution of H by F) is significant for analytical characterization, particularly in mass spectrometry applications where exact mass (200.0656 Da vs. 182.0750 Da) is critical for identification and quantification . This provides a clear, quantifiable differentiator for analytical and quality control purposes.

Physical Chemistry Analytical Chemistry Chemical Procurement

Commercially Available Purity of (2-Fluoro-4,6-dimethoxyphenyl)boronic Acid

Commercially, (2-Fluoro-4,6-dimethoxyphenyl)boronic acid is routinely available with a standard purity of 97%, as confirmed by multiple reputable suppliers and often accompanied by batch-specific analytical data (NMR, HPLC, GC) . Some suppliers also offer a higher purity grade of 98%, providing options for more sensitive applications . While this purity level is typical for many boronic acid reagents, it represents a quantifiable benchmark for procurement. Ensuring the 97% minimum purity is crucial for minimizing impurities that could otherwise lead to side reactions or reduced yields in subsequent synthetic steps.

Chemical Procurement Synthetic Chemistry Quality Control

Optimized Application Scenarios for (2-Fluoro-4,6-dimethoxyphenyl)boronic Acid Procurement


Scenario 1: Synthesis of Potent P2X7 Receptor Antagonists for Inflammatory Disease Research

Procure this compound as the essential organoboron coupling partner for synthesizing a novel series of P2X7 receptor antagonists. These antagonists have demonstrated potent in vitro activity, with IC50 values as low as 15 nM against the human P2X7 receptor. This application is critical for medicinal chemistry programs focused on developing new treatments for inflammatory conditions, where the specific fluorine substitution pattern is required for target potency. Using an alternative, non-fluorinated boronic acid would likely yield an inactive or less potent final compound. [1]

Scenario 2: Construction of Indole-Based Antiprotozoal Agents for Neglected Tropical Diseases

Utilize (2-Fluoro-4,6-dimethoxyphenyl)boronic acid as a key intermediate in the multi-step synthesis of patented indole compounds with antiprotozoal activity, specifically targeting malaria. The fluorine atom is a crucial structural feature in these drug candidates, enhancing their metabolic stability and biological activity. This application is best suited for academic or industrial labs engaged in medicinal chemistry campaigns for infectious diseases, where the exact reproduction of the patented structure is paramount. [2]

Scenario 3: Analytical Method Development and Metabolite Identification using LC-MS

Procure this compound for use as an authentic standard in the development of LC-MS or HPLC methods. Its exact mass (200.0656 Da) provides a distinct and unambiguous identifier for tracking the compound or its related impurities in complex biological matrices or reaction mixtures. This scenario is vital for analytical chemistry and DMPK groups involved in quantifying synthetic intermediates or identifying potential metabolites of fluorinated drug candidates. [3]

Scenario 4: General Purpose Suzuki-Miyaura Cross-Coupling for Fluorinated Building Blocks

Employ this boronic acid in standard Suzuki-Miyaura coupling reactions to introduce a fluorinated dimethoxyphenyl moiety into more complex molecular scaffolds. This is a common application in academic discovery chemistry and early-stage pharmaceutical R&D where the unique electronic effects of the ortho-fluorine atom are desired to tune the properties of a new chemical entity. [4]

Technical Documentation Hub

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